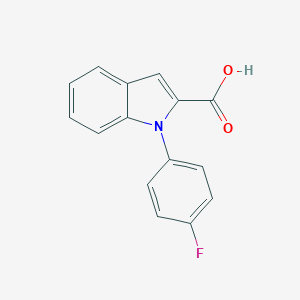

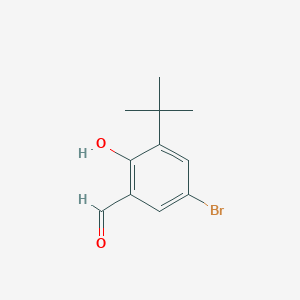

5-溴-3-(叔丁基)-2-羟基苯甲醛

概述

描述

科学研究应用

合成方法:

- 由 2-(叔丁基)苯酚、镁屑和甲醛在甲醇中经甲酰化反应,然后溴化反应合成。最佳条件包括以乙醇为溶剂,温度为 60°C,反应时间为 8 小时 (杜龙超,2013)。

有机反应催化:

- 在与吡啶硼酸的铃木交叉偶联反应中使用,在特定条件下生成 3-叔丁基-2-羟基-5-(吡啶-4-基)苯甲醛,证明了其在促进有机转化中的作用 (王碧玉等,2014)。

金属配合物的形成:

- 在与硫醚取代衍生物形成的铜(II)配合物中发挥作用。这些配合物表现出独特的伏安配体氧化,与配体氧化产物的研究相关 (I. Sylvestre 等,2005)。

纳米催化中的应用:

- 由 5-溴-2-羟基苯甲醛衍生的席夫碱配体用于合成钼(VI)配合物,然后将其用作烯烃氧化的磁性纳米催化剂,展示了其在绿色化学应用中的潜力 (S. Rayati & Payam Abdolalian,2013)。

结构和光谱分析:

- 分析其分子结构、光谱性质和分子对接,深入了解其潜在的生物活性以及与生物分子的相互作用 (S. Mary & C. James,2020)。

氧化钒(V)配合物的形成:

- 与乙酰丙酮钒反应形成钒(V)配合物,这与理解钒在不同分子框架中的化学行为有关 (D. Back 等,2012)。

有机合成中的应用:

- 参与了通过 3-羟基苯甲醛的溴化反应意外形成 2-溴-3-羟基苯甲醛,证明了其反应性和在复杂有机化合物合成中的潜在用途 (W. V. Otterlo 等,2004)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMRMZXDSDCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355348 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | |

CAS RN |

153759-58-1 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

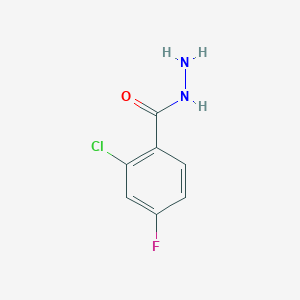

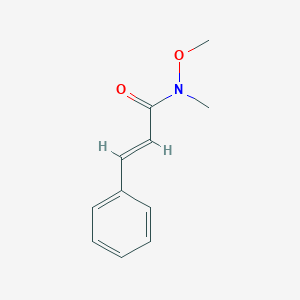

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde in the Suzuki coupling reaction described in the paper?

A1: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde serves as the electrophilic coupling partner in the Suzuki reaction. The bromine atom acts as a leaving group, allowing the aryl group of the molecule to be transferred to the palladium catalyst. This transfer is crucial for the subsequent coupling with the pyridylboronic acid, ultimately forming the desired biaryl product, 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. The researchers specifically investigated how the electronic properties of substituents on both the aryl bromide (5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde) and the arylboronic acid influenced the reaction yield. They found that the presence of an electron-withdrawing group on the aryl bromide, such as the aldehyde group in 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, generally led to good yields when coupled with arylboronic acids containing either electron-donating or electron-withdrawing groups. []

Q2: What were the optimal reaction conditions identified for this specific Suzuki coupling, and how do they relate to the properties of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde?

A2: The study determined that the highest yield (97%) of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde was achieved using the following conditions: Pd(PPh3)4 as the catalyst, K2CO3 as the base, a dioxane/H2O (4:1) solvent system, and a reaction temperature of 80°C. [] The choice of a polar aprotic solvent like dioxane likely aids in solubilizing the relatively nonpolar 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. Additionally, the use of K2CO3 as the base is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. These optimized conditions highlight the importance of carefully considering the reactivity and solubility of starting materials, like 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, when optimizing reaction conditions for Suzuki couplings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)